Pyrrolidine, 3-(ethylamino)-1-phenyl-, L-
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Overview
Description
(S)-N-Ethyl-1-phenylpyrrolidin-3-amine is a chiral compound belonging to the class of substituted pyrrolidines. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a phenyl group attached to the pyrrolidine ring. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Ethyl-1-phenylpyrrolidin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-phenylpyrrolidin-3-one.
Reductive Amination: The 1-phenylpyrrolidin-3-one undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the ethyl group to the nitrogen atom.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
In an industrial setting, the production of (S)-N-Ethyl-1-phenylpyrrolidin-3-amine may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and consistency of the (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Ethyl-1-phenylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can further modify the pyrrolidine ring or the phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
N-Oxides: Formed through oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Pyrrolidines: Produced via nucleophilic substitution reactions.
Scientific Research Applications
(S)-N-Ethyl-1-phenylpyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-N-Ethyl-1-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-N-Ethyl-1-phenylpyrrolidin-3-amine: The enantiomer of the compound with different spatial arrangement.
N-Methyl-1-phenylpyrrolidin-3-amine: A similar compound with a methyl group instead of an ethyl group.
1-Phenylpyrrolidin-3-amine: The parent compound without the ethyl substitution.
Uniqueness
(S)-N-Ethyl-1-phenylpyrrolidin-3-amine is unique due to its specific chiral configuration, which can result in distinct biological activity and selectivity compared to its enantiomer and other similar compounds.
Properties
CAS No. |
30764-69-3 |
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Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(3S)-N-ethyl-1-phenylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-2-13-11-8-9-14(10-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3/t11-/m0/s1 |
InChI Key |
SUKLAXLXOKENAK-NSHDSACASA-N |
Isomeric SMILES |
CCN[C@H]1CCN(C1)C2=CC=CC=C2 |
Canonical SMILES |
CCNC1CCN(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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